molecular formula C17H17ClN2O5 B410631 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B410631
M. Wt: 364.8g/mol
InChI Key: WWSFOMCHRABEDX-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17ClN2O5 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of chloro, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-ethoxybenzoic acid and 4-ethoxy-2-nitroaniline.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3-chloro-4-ethoxybenzoic acid and the amine group of 4-ethoxy-2-nitroaniline.

Chemical Reactions Analysis

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

InChI

InChI=1S/C17H17ClN2O5/c1-3-24-12-6-7-14(15(10-12)20(22)23)19-17(21)11-5-8-16(25-4-2)13(18)9-11/h5-10H,3-4H2,1-2H3,(H,19,21)

InChI Key

WWSFOMCHRABEDX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-]

Origin of Product

United States

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